(2,3-Dichlorophenyl)(furan-2-yl)methanol
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Overview
Description
Alpha-(2,3-Dichlorophenyl)-2-furanmethanol: is a chemical compound characterized by the presence of a dichlorophenyl group attached to a furan ring through a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2,3-Dichlorophenyl)-2-furanmethanol typically involves the reaction of 2,3-dichlorophenyl derivatives with furan-based compounds under specific conditions. One common method includes the use of 2,3-dichlorophenylmagnesium bromide, which reacts with furfural to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Alpha-(2,3-Dichlorophenyl)-2-furanmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Alpha-(2,3-Dichlorophenyl)-2-furanmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(2,3-Dichlorophenyl)-2-furanmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
- 2,3-Dichlorophenol
- 2,5-Dichlorophenol
- 3,4-Dichlorophenol
Comparison: Alpha-(2,3-Dichlorophenyl)-2-furanmethanol is unique due to the presence of both a dichlorophenyl group and a furan ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.
Properties
CAS No. |
60907-95-1 |
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Molecular Formula |
C11H8Cl2O2 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)-(furan-2-yl)methanol |
InChI |
InChI=1S/C11H8Cl2O2/c12-8-4-1-3-7(10(8)13)11(14)9-5-2-6-15-9/h1-6,11,14H |
InChI Key |
QGORBXLKFLUZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C2=CC=CO2)O |
Origin of Product |
United States |
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